(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
Description
Properties
CAS No. |
2437-75-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
KUKRLSJNTMLPPK-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C=C2 |
Canonical SMILES |
CC1(C2CCC1(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction with Subsequent Isomerization
This two-step approach is widely used for bicyclo[2.2.1]heptane derivatives. For example, the reaction of 2-butene with cyclopentadiene forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which is isomerized using acid catalysts (e.g., SnCl₄ or HClO₄) to yield target structures.
- Step 1 : Diels-Alder reaction between cyclopentadiene and 2-butene at 0–25°C produces 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
- Step 2 : Isomerization at 50–100°C with SnCl₄ (20 mol%) or HClO₄ achieves up to 85% selectivity for (1S,4R)-configured products.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Isomerization Temp | 50–100°C | |
| Catalyst Loading | 20 mol% SnCl₄ | |
| Selectivity | 85% for target stereoisomer |
Asymmetric Catalytic Rearrangement
Corey’s oxazaborolidine catalysts enable enantioselective synthesis. For instance, methacrolein and myrcene undergo a Diels-Alder reaction followed by acid-catalyzed rearrangement to yield (+)-herbanone, a structurally analogous compound, with 93% enantiomeric excess (ee).
- Step 1 : Diels-Alder reaction at −95°C with a chiral oxazaborolidine catalyst.
- Step 2 : Rearrangement via HClO₄ at 0°C, achieving high stereocontrol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | −95°C (DA), 0°C (rearrangement) | |
| Catalyst | Chiral oxazaborolidine | |
| Enantiomeric Excess | 93% |
Schotten-Baumann Functionalization
The Einhorn variation of the Schotten-Baumann method facilitates hydrazide formation on bicyclo[2.2.1]heptane frameworks. For example, valproic acid chloride reacts with a bicyclic hydrazine precursor in CH₂Cl₂ with triethylamine, yielding functionalized derivatives after recrystallization.
- React 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene hydrazine with valproic acid chloride at 0°C.
- Purify via recrystallization (methanol), achieving 34% yield.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | CH₂Cl₂ | |
| Base | Triethylamine | |
| Yield | 34% |
One-Pot Catalytic Synthesis
A patent describes a single-step method using 2-butene and cyclopentadiene with simultaneous isomerization catalysts (e.g., SnCl₄), directly yielding 2-methylene-3-methylbicyclo[2.2.1]heptane derivatives. This approach avoids intermediate isolation, enhancing efficiency.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | SnCl₄ | |
| Reaction Time | 4–6 hours | |
| Selectivity | 70–85% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form compounds such as verbenone and verbenol.
Reduction: Hydrogenation of α-Pinene can yield pinane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Verbenone, verbenol
Reduction: Pinane
Substitution: Halogenated α-Pinene derivatives
Scientific Research Applications
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that α-Pinene exhibits antimicrobial and anti-inflammatory properties.
Medicine: It is being researched for its potential therapeutic effects, including its use as an anti-cancer agent.
Industry: α-Pinene is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[2.2.1] Family
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
- Structure : Stereoisomer of the target compound with (1R,4S)-configuration.
- Applications : Used in asymmetric catalysis and synthesis of chiral ligands .
- Key Difference : Enantiomeric configuration alters stereoselectivity in reactions .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- Structure : Ketone derivative (C₁₀H₁₆O) with a carbonyl group at position 2.
- Properties : Higher polarity (logP ≈ 2.5) compared to the alkane counterpart.
- Applications : Found in flavor compounds and correlates with sensory attributes like "sour" in beverages .
(1S,4R)-2-(3-Bromophenyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Bicyclo[4.1.0] (Carane) Derivatives
(1R,4S,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
Data Tables
Table 1: Key Properties of Selected Compounds
Role in Flavor and Fragrance Chemistry
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one contributes to "sour" and "sulfur" notes in dealcoholized wines, correlating with sensory PC1 scores .
- Carane derivatives like (1R,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene are used in citrus-based fragrances due to their volatile profiles .
Biological Activity
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene, often referred to as "bicyclo[2.2.1]heptene," is a bicyclic monoterpene compound found in various natural sources. Its unique structure contributes to a range of biological activities that have been the subject of scientific research. This article explores its biological properties, including anti-inflammatory, antimicrobial, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CH
- Molecular Weight : 136.24 g/mol
- CAS Number : 871333-99-2
The compound features a bicyclic structure that allows for diverse interactions with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on extracts containing this compound showed a marked inhibition of protein denaturation and protease activity, which are critical in inflammatory processes.
The n-hexane extract was notably more effective than the methanol extract and the standard drug diclofenac.
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These findings suggest potential applications in developing natural antimicrobial agents.
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that the compound can effectively neutralize free radicals, contributing to its therapeutic potential.
Study on Anti-inflammatory Effects
A detailed study analyzed the effects of this compound on inflammation markers in vitro and in vivo:
- In Vitro : The compound reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages.
- In Vivo : Animal models treated with the compound showed reduced paw edema compared to controls.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria:
- The results indicated that the compound could inhibit biofilm formation in Staphylococcus aureus.
- It also enhanced the effectiveness of conventional antibiotics when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
